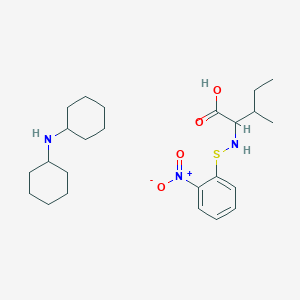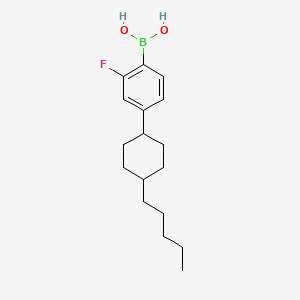
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid: is a chemical compound with the molecular formula C17H25BF2O2 It is a boronic acid derivative that contains a fluorine atom and a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-fluorophenylboronic acid and trans-4-pentylcyclohexyl bromide.
Coupling Reaction: The key step in the synthesis is the coupling reaction between 2-fluorophenylboronic acid and trans-4-pentylcyclohexyl bromide. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.
Purification: After the coupling reaction, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol group.
Substitution: The fluorine atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenylboronic acids.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes for biological imaging and as a ligand in the study of enzyme inhibition.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions.
Comparación Con Compuestos Similares
- 4-(trans-4-Pentylcyclohexyl)phenylboronic acid
- 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
Comparison: 2-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is unique due to the presence of both a fluorine atom and a cyclohexyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The fluorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions, while the cyclohexyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity in chemical reactions.
Propiedades
Fórmula molecular |
C17H26BFO2 |
|---|---|
Peso molecular |
292.2 g/mol |
Nombre IUPAC |
[2-fluoro-4-(4-pentylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C17H26BFO2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-16(18(20)21)17(19)12-15/h10-14,20-21H,2-9H2,1H3 |
Clave InChI |
BETRAPJTYYQPQA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)C2CCC(CC2)CCCCC)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


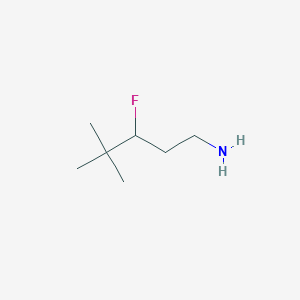
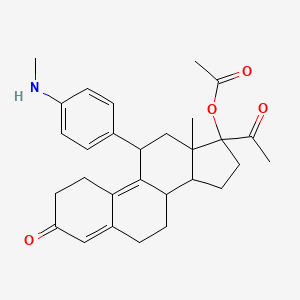
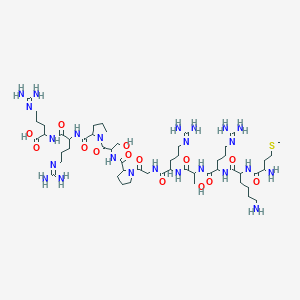
![5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12325972.png)
![2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12325977.png)
![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12325980.png)
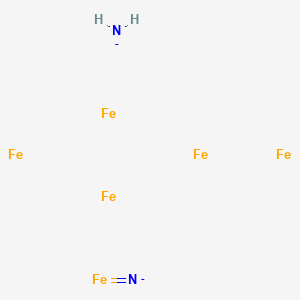
![(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B12326000.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12326011.png)
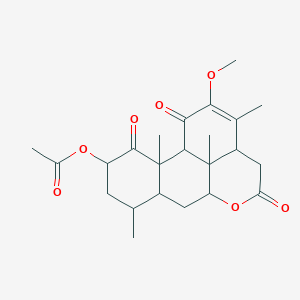
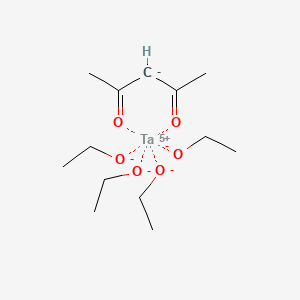
![Carbamic acid, [(1S)-2-cyclohexyl-1-[(2S,4R)-tetrahydro-4-(1-hydroxy-1-methylethyl)-5-oxo-2-furanyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12326026.png)
